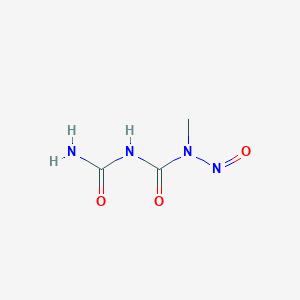
Methylnitrosobiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnitrosobiuret (MNU) is a synthetic chemical compound that has been widely used in scientific research as a mutagenic agent. It is a potent carcinogen that can induce DNA damage and mutations in various organisms, including bacteria, plants, and animals. MNU has been used extensively in the field of genetics to study the mechanisms of DNA damage and repair, as well as to create animal models of cancer.
Mécanisme D'action
Methylnitrosobiuret is a potent alkylating agent that reacts with DNA to form adducts, which can lead to DNA damage and mutations. Methylnitrosobiuret primarily targets guanine residues in DNA, leading to the formation of O6-methylguanine adducts. These adducts can mispair with thymine during DNA replication, leading to base pair substitutions and mutations.
Effets Biochimiques Et Physiologiques
Methylnitrosobiuret has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. Methylnitrosobiuret-induced DNA damage can activate DNA repair pathways, leading to the formation of mutations and chromosomal aberrations. Methylnitrosobiuret-induced cell cycle arrest and apoptosis can prevent the proliferation of cancerous cells and promote their death. Methylnitrosobiuret-induced oxidative stress can lead to the formation of reactive oxygen species, which can damage cellular components and contribute to carcinogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Methylnitrosobiuret has several advantages as a mutagenic agent for laboratory experiments. It is relatively easy to synthesize, and its mutagenic effects are well documented. Methylnitrosobiuret is also highly specific for guanine residues in DNA, making it a useful tool for studying specific mutations. However, Methylnitrosobiuret also has several limitations. It is a potent carcinogen that can pose a health risk to laboratory personnel, and its mutagenic effects can be difficult to control. Methylnitrosobiuret-induced mutations can also be unpredictable, leading to unintended consequences in laboratory experiments.
Orientations Futures
There are several future directions for research involving Methylnitrosobiuret. One area of interest is the development of new cancer therapies that target Methylnitrosobiuret-induced mutations. Another area of research is the development of new animal models of cancer that better mimic human cancer. Additionally, research is needed to better understand the mechanisms of Methylnitrosobiuret-induced DNA damage and repair, as well as to identify new mutagenic agents that are safer and more effective than Methylnitrosobiuret.
Méthodes De Synthèse
Methylnitrosobiuret is synthesized by reacting sodium nitrite with N-methylurea in the presence of acid. The reaction yields Methylnitrosobiuret as a yellow crystalline solid, which is purified by recrystallization. The synthesis of Methylnitrosobiuret is relatively simple and can be performed in most chemical laboratories.
Applications De Recherche Scientifique
Methylnitrosobiuret has been used in numerous scientific studies to investigate the mechanisms of DNA damage and repair. It has been shown to induce point mutations, base pair substitutions, and deletions in DNA, leading to the formation of cancerous cells. Methylnitrosobiuret has also been used to create animal models of cancer, to study the effects of DNA damage on gene expression, and to develop new cancer therapies.
Propriétés
Numéro CAS |
13860-69-0 |
|---|---|
Nom du produit |
Methylnitrosobiuret |
Formule moléculaire |
C3H6N4O3 |
Poids moléculaire |
146.11 g/mol |
Nom IUPAC |
3-carbamoyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C3H6N4O3/c1-7(6-10)3(9)5-2(4)8/h1H3,(H3,4,5,8,9) |
Clé InChI |
YBODEWRZWWTHPL-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC(=O)N)N=O |
SMILES canonique |
CN(C(=O)NC(=O)N)N=O |
Autres numéros CAS |
13860-69-0 |
Synonymes |
N-nitroso-N-methylbiuret nitrosomethylbiuret |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




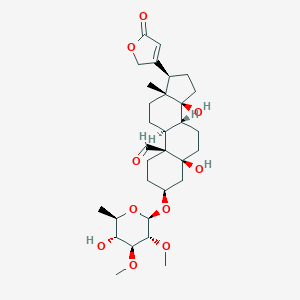
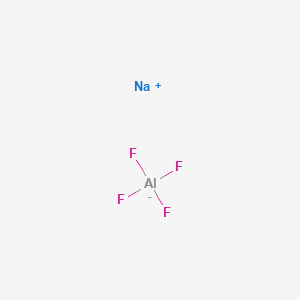
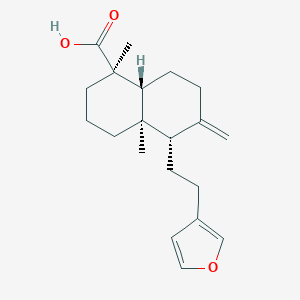
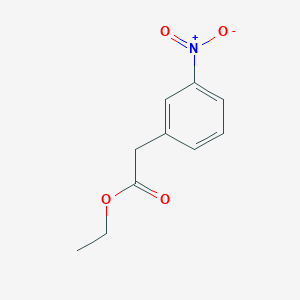
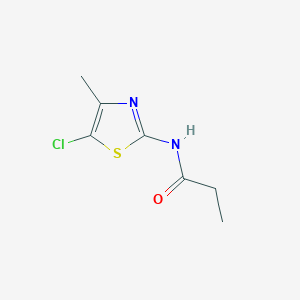
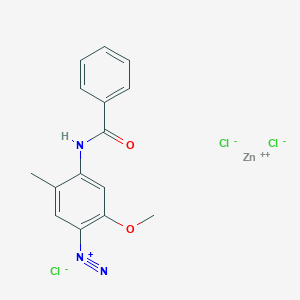
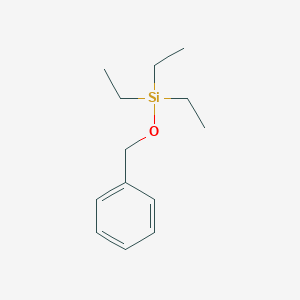
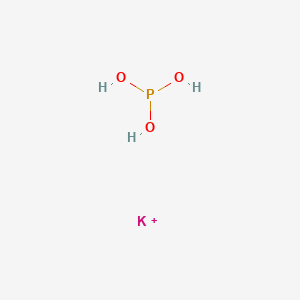
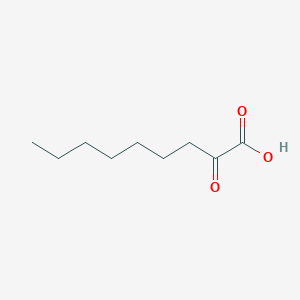
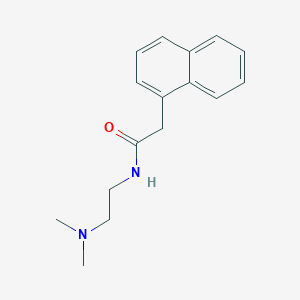
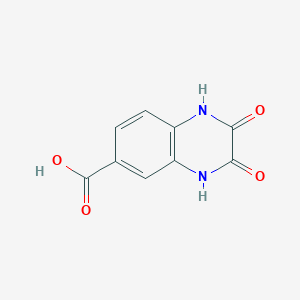
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)